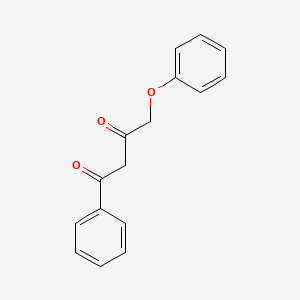

4-Phenoxy-1-phenylbutane-1,3-dione

Description

Contextualization within β-Diketone Chemistry

The compound 4-Phenoxy-1-phenylbutane-1,3-dione belongs to the class of β-diketones, also known as 1,3-diketones. ontosight.ai A defining characteristic of these molecules is the presence of two carbonyl groups separated by a single carbon atom. This arrangement imparts unique chemical properties, most notably the phenomenon of keto-enol tautomerism.

In solution, β-diketones exist as an equilibrium mixture of the diketo form and one or more enol forms. bohrium.compreprints.org The enol form is stabilized by intramolecular hydrogen bonding and conjugation, often making it the predominant tautomer, especially in non-polar solvents. echemi.comstackexchange.comresearchgate.net The specific equilibrium position is influenced by factors such as the nature of the substituents and the polarity of the solvent. researchgate.net For instance, in the related compound 1-phenylbutane-1,3-dione, the enol tautomer is favored in less polar solvents like chloroform-d (B32938), while the keto form is more prevalent in more polar solvents like methanol-d4. researchgate.net

The acidic nature of the methylene (B1212753) protons situated between the two carbonyl groups is another key feature of β-diketones. This acidity allows for the ready formation of a resonance-stabilized enolate anion, making β-diketones valuable intermediates in a wide array of chemical syntheses. echemi.com They can participate in reactions such as Claisen condensation for their synthesis and can be used to create various heterocyclic compounds. bohrium.comchemsrc.com

Overview of Research Significance for this compound

While research specifically on this compound is not as extensive as for some other β-diketones, its structural features suggest several areas of potential research interest. The presence of both a phenyl and a phenoxy group attached to the β-diketone core introduces additional steric and electronic complexity. ontosight.ai

The synthesis of this compound can be achieved through methods like the Claisen condensation, reacting acetophenone (B1666503) with an appropriate phenoxyacetic acid derivative, such as ethyl phenoxyacetate (B1228835). chemsrc.com

β-Diketones, in general, are widely recognized for their ability to form stable complexes with a vast range of metal ions. preprints.org These metal complexes have found applications in catalysis, materials science, and as luminescent materials. Given this, this compound could serve as a ligand for the synthesis of novel metal complexes with potentially interesting photophysical or catalytic properties. The study of related fluorinated phenylbutane-1,3-dione complexes with metals like cadmium(II) and terbium(III) highlights the potential for creating new materials with specific functionalities. researchgate.netbiocrick.com

Furthermore, compounds with similar structures have been explored for their biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties. ontosight.ai For example, derivatives of 1-phenylbutane-1,3-dione have been synthesized and evaluated for their cytotoxic effects against cancer cells. chemfaces.com This suggests that this compound could also be a candidate for biological screening and medicinal chemistry research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

83229-03-2 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

4-phenoxy-1-phenylbutane-1,3-dione |

InChI |

InChI=1S/C16H14O3/c17-14(12-19-15-9-5-2-6-10-15)11-16(18)13-7-3-1-4-8-13/h1-10H,11-12H2 |

InChI Key |

ULVXIDVBBDENGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)COC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenoxy 1 Phenylbutane 1,3 Dione

Direct Synthesis Routes for 4-Phenoxy-1-phenylbutane-1,3-dione

The primary route for synthesizing this compound involves the Claisen condensation, a reliable method for forming carbon-carbon bonds. wikipedia.orgsci-hub.se

Self-Condensation of Enaminodiones as a Preparative Method

While not a direct synthesis of this compound itself, a notable transformation involving this diketone is its use as a precursor for synthesizing enaminodiones. These enaminodiones can then undergo a base-promoted self-condensation. sci-hub.senih.gov A study by Obydennov et al. developed a novel, transition-metal-free method for constructing benzene (B151609) rings through the self-condensation of enaminodiones. sci-hub.senih.gov

In this process, this compound is first reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form the corresponding enaminodione. sci-hub.se This derivative then undergoes a self-condensation reaction, which proceeds as a formal [4+2] annulation. This cascade transformation, involving a double Michael addition followed by aromatization (through retro-Claisen cleavage and amine elimination), ultimately yields functionalized acyl-substituted phenols and catechols. sci-hub.senih.gov This demonstrates the utility of this compound as a building block for complex aromatic systems. sci-hub.se

Other Synthetic Strategies for the Phenoxy-Substituted β-Diketone Moiety

The most direct and established method for preparing this compound is the Claisen condensation. sci-hub.se This reaction involves the condensation of an ester with a ketone in the presence of a strong base. nih.govwikipedia.org For the synthesis of the title compound, the specific reactants are typically an ester of phenoxyacetic acid (such as ethyl phenoxyacetate (B1228835) or methyl 2-phenoxyacetate) and acetophenone (B1666503). sci-hub.sechemsrc.com

The synthesis is generally carried out using sodium hydride (NaH) as the base in a solvent like diethyl ether (Et2O) at low temperatures (0 °C). sci-hub.se This approach has been successfully used to prepare a range of alkoxy- and phenoxy-substituted 1,3-diketones with moderate to good yields. sci-hub.se

Table 1: Synthesis of Substituted 1,3-Diketones via Claisen Condensation sci-hub.se

| Entry | Reactant 1 (Acetophenone) | Reactant 2 (Acetate) | Product | Yield |

| 3a | Acetophenone | Methyl acetate | 1-Phenylbutane-1,3-dione | - |

| 3i | Acetophenone | Methyl 2-phenoxyacetate | This compound | 54% |

Synthesis of Related β-Diketone Systems and Analogs

The synthetic strategies for this compound are part of a broader class of reactions used to create β-diketone structures. Understanding these general methods provides context for the specific synthesis of the title compound.

Synthesis of 1-Phenylbutane-1,3-dione and its Derivatives

1-Phenylbutane-1,3-dione is the parent compound of this compound, lacking the phenoxy substituent. It is a versatile building block in organic synthesis and serves as a key intermediate for preparing various derivatives, including thiophenes and pyrazoles. biocrick.comfiveable.mechemfaces.com

A common laboratory synthesis involves the reaction between acetophenone and ethyl acetoacetate (B1235776) using sodium ethoxide as the base. researchgate.net The reaction mixture is typically refluxed and then left to allow for the formation of the sodium salt of the diketone. Acidification with acetic acid then yields the final product, which can be purified by recrystallization from ethanol. researchgate.net The phenyl group in 1-phenylbutane-1,3-dione increases the acidity of the α-hydrogen, which facilitates the formation of a stabilized enolate intermediate, enhancing its reactivity in condensation reactions. fiveable.me

Table 2: Example Experimental Synthesis of 1-Phenylbutane-1,3-dione researchgate.net

| Step | Reagent/Condition | Purpose |

| 1 | Sodium ethoxide in a flask, cooled with ice. | Strong base to deprotonate the α-carbon. |

| 2 | Add ethyl acetoacetate, then acetophenone. | Reactants for the condensation. |

| 3 | Reflux for 3 hours, then store in ice-box overnight. | Drive the reaction to completion and promote salt precipitation. |

| 4 | Filter the sodium salt, dissolve in water. | Isolate the intermediate salt. |

| 5 | Acidify with acetic acid. | Neutralize the enolate to form the final β-diketone product. |

| 6 | Recrystallize from ethanol. | Purify the product. |

General Approaches to β-Diketone Synthesis (e.g., Claisen Condensation)

The Claisen condensation is the classical and most widely used method for synthesizing β-diketones and β-keto esters. nih.govwikipedia.org The reaction occurs between two ester molecules or, more relevant to β-diketone synthesis, between an ester and a ketone, in the presence of a strong base. algoreducation.comwikipedia.org

The mechanism begins with the deprotonation of the α-carbon of the ketone (or an enolizable ester) by a strong base to form a stable enolate anion. wikipedia.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent elimination of the alkoxy group from the ester results in the formation of the β-diketone. wikipedia.org A crucial aspect of the reaction is that it requires a stoichiometric amount of base. The final β-diketone product is more acidic than the starting reagents, and the formation of its highly resonance-stabilized enolate anion by the base drives the reaction to completion. wikipedia.org An acidic workup is then required in the final step to neutralize the enolate and isolate the β-diketone. wikipedia.org

Table 3: Key Requirements for Claisen Condensation wikipedia.org

| Requirement | Description | Rationale |

| Enolizable Reagent | At least one of the reactants must have an α-proton to form an enolate. | The enolate is the key nucleophile in the reaction mechanism. |

| Strong Base | A strong, non-nucleophilic base is required. | To deprotonate the α-carbon and drive the equilibrium forward. Sodium alkoxides (e.g., NaOEt) are common. |

| Aprotic Solvent | The reaction is typically run in solvents like ether or THF. | To prevent the solvent from interfering with the base or reactants. |

| Acidic Workup | Addition of a dilute acid (e.g., H₂SO₄, CH₃COOH) after the reaction. | To protonate the final enolate product, yielding the neutral β-diketone. |

When two different esters are used, a "crossed" Claisen condensation occurs, which can lead to a mixture of products unless one ester is non-enolizable (like an aromatic ester). organic-chemistry.org The reaction of a ketone with an ester, as seen in the synthesis of 1-phenylbutane-1,3-dione and its phenoxy derivative, is a synthetically useful variant of this reaction. organic-chemistry.org

Structural Characterization and Analysis of 4 Phenoxy 1 Phenylbutane 1,3 Dione

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure of 4-Phenoxy-1-phenylbutane-1,3-dione, particularly in understanding its tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (Principles derived from related β-diketones)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of β-diketones. nih.gov These compounds typically exist as a mixture of keto and enol tautomers, with the equilibrium between them being slow on the NMR timescale, allowing for the observation of distinct signals for both forms. nih.govmdpi.comasu.edu The interconversion between the two possible enol forms, however, is rapid, resulting in an averaged spectrum for the enol species. nih.gov

The position of the keto-enol equilibrium is influenced by factors such as solvent polarity. asu.eduresearchgate.net In non-polar solvents like chloroform-d (B32938) (CDCl₃), the enol form of β-diketones is generally predominant, stabilized by a strong intramolecular hydrogen bond. researchgate.net Conversely, in more polar solvents such as methanol-d₄, the keto tautomer is favored. researchgate.net

For this compound, the enol form is expected to be the major tautomer in many common NMR solvents. Key expected signals include:

Enolic Proton (O-H): A characteristic signal at a very high chemical shift, typically in the range of 15-17 ppm, due to the strong intramolecular hydrogen bond. nih.govrsc.org

Methine Proton (=C-H): A singlet corresponding to the proton on the carbon between the two carbonyl groups, appearing in the vinyl region. For the related 1-phenylbutane-1,3-dione, this signal is observed around 6.18 ppm. rsc.org

Methylene (B1212753) Protons (-CH₂-): In the keto tautomer, the protons of the central methylene group would exhibit a chemical shift of approximately 3.4-4.2 ppm. researchgate.netresearchgate.net

The ¹³C NMR spectrum would also show distinct signals for each tautomer. The carbonyl carbons of the keto form would be expected around 190-200 ppm, while the enol form would show signals for the carbonyl and enolic carbons at slightly different shifts. rsc.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound based on related β-diketones.

| Atom | Tautomer | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Enolic OH | Enol | 15.0 - 17.0 | Broad singlet, highly deshielded due to strong intramolecular H-bond. |

| Phenyl H | Enol/Keto | 7.4 - 8.0 | Multiplets for both phenyl and phenoxy aromatic protons. |

| Methine CH | Enol | ~6.2 | Singlet, vinyl proton. |

| Methylene CH₂ | Keto | ~4.2 | Singlet for the central methylene group. |

| Methylene CH₂ | Enol | ~4.7 | Singlet for the O-CH₂ group. |

| C=O | Keto | ~197, ~198 | Two distinct carbonyl signals expected. |

| C=O (enol) | Enol | ~184, ~186 | Carbonyl carbons in the conjugated enol system. |

| C-H (methine) | Enol | ~95 | Enolic methine carbon. |

| C-H₂ (methylene) | Keto | ~50-60 | Methylene carbon of the keto form. |

Infrared (IR) and Mass Spectrometry (MS)

Infrared (IR) Spectroscopy provides critical information about the functional groups present and is particularly useful for distinguishing between the keto and enol tautomers of β-diketones. mdpi.com The spectra often show peaks corresponding to both forms. blogspot.com

Keto Form: Characterized by two distinct C=O stretching absorptions between 1687 and 1790 cm⁻¹. mdpi.com

Enol Form: Shows a conjugated C=O stretch at a lower frequency, typically in the 1580–1640 cm⁻¹ range, due to resonance and intramolecular hydrogen bonding. mdpi.commdpi.com A very broad and strong O-H stretching band is also characteristic of the chelated enol, often centered around 2500-3200 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for β-Diketones.

| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Keto | 1680 - 1790 |

| C=O Stretch (Conjugated) | Enol | 1580 - 1640 |

| C=C Stretch | Enol | ~1540 |

| O-H Stretch (H-bonded) | Enol | 2500 - 3200 (Broad) |

Mass Spectrometry (MS) reveals the molecular weight and provides structural information through fragmentation patterns. For β-diketones, fragmentation is often initiated at the carbonyl groups. acs.org Common fragmentation mechanisms include:

α-Cleavage: The breaking of the bond adjacent to a carbonyl group. For this compound (MW: 254.28 g/mol ), this could lead to the loss of a phenyl radical (C₆H₅•) to give a fragment ion, or the loss of a phenoxymethyl (B101242) radical (C₆H₅OCH₂•). miamioh.edujove.com

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds possessing a γ-hydrogen. jove.comwikipedia.org This involves the transfer of a hydrogen atom to a carbonyl oxygen through a six-membered transition state, followed by cleavage of the α,β-bond. wikipedia.org

X-ray Crystallographic Studies (Insights from related β-diketone complexes and ligands)

While a specific crystal structure for this compound is not prominently available in the literature, extensive X-ray crystallographic studies on related β-diketones and their metal complexes provide significant insights into its likely solid-state structure. mdpi.commdpi.com

These studies consistently show that simple β-diketones crystallize in the enol form. nih.govmdpi.com The enol tautomer adopts a planar conformation, stabilized by a strong intramolecular hydrogen bond that forms a pseudo-aromatic six-membered ring. The distance between the two oxygen atoms (O1-O2) in related ligands is typically found to be in the range of 2.43 Å to 2.53 Å. mdpi.com This geometry is crucial for their function as chelating ligands in coordination chemistry. The crystal structure of a molecule confirms the spatial arrangement of atoms and the connectivity inferred from other spectroscopic methods. nih.gov

Computational Approaches to Molecular Structure and Conformational Preferences

Computational chemistry offers powerful tools to investigate the structure and properties of molecules like this compound, complementing experimental data.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to predict the geometries and relative energies of the different tautomers and conformers of β-diketones. mdpi.comnih.govnih.gov Geometry optimization calculations can determine the lowest energy structures for both the keto and enol forms.

For β-diketones, DFT calculations consistently find that the enol form is more stable than the keto form in the gas phase, which aligns with many experimental observations. asu.edu These calculations can accurately predict key structural parameters, such as the bond lengths and angles within the chelated ring of the enol form, and the dihedral angles of the various conformers of the keto form. mdpi.com

Theoretical Investigations of Electronic Structure

Theoretical methods, particularly DFT, are also employed to explore the electronic structure of β-diketones. nih.govmdpi.com These investigations provide insights into the nature of the intramolecular hydrogen bond, which is a key feature of the enol tautomer. Calculations can map the electron density distribution, highlighting the delocalization of π-electrons within the chelated ring, which contributes to its stability.

Furthermore, theoretical calculations can predict spectroscopic properties. For instance, vibrational frequencies from DFT calculations can be compared with experimental IR spectra to aid in the assignment of absorption bands. nih.gov Similarly, NMR chemical shifts can be calculated to support the interpretation of experimental spectra. nih.gov

Tautomerism in 4 Phenoxy 1 Phenylbutane 1,3 Dione and Analogous β Diketones

Keto-Enol Tautomerism Dynamics

β-Diketones, such as 4-Phenoxy-1-phenylbutane-1,3-dione, can exist in equilibrium between a diketo form and two possible enol forms. mdpi.commdpi.com This interconversion involves the migration of a proton and the shifting of bonding electrons. The process is not a simple intramolecular proton transfer but is often catalyzed by acids or bases in solution, proceeding through protonated diketone or enolate ion intermediates. core.ac.uk In the gas phase or in neutral solutions, the interconversion between the keto and enol forms can be slow enough to allow for their separation, for instance, by gas chromatography. core.ac.uk

Identification and Quantification of Tautomeric Forms (e.g., by ¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and widely used technique for identifying and quantifying the different tautomers of β-diketones in solution. nih.govmissouri.eduacs.org The slow rate of interconversion between the keto and enol forms on the NMR timescale allows for the observation of distinct signals for each tautomer. nih.govthermofisher.com

For instance, in the ¹H NMR spectrum of a β-diketone, the diketo form will typically show a signal for the α-protons (the protons on the carbon between the two carbonyl groups). The enol form, on the other hand, will exhibit a characteristic signal for the vinylic proton and a downfield signal for the enolic hydroxyl proton, which is often broadened due to hydrogen bonding and exchange. researchgate.net

The relative amounts of the keto and enol forms can be determined by integrating the signals corresponding to each tautomer. nanalysis.comthermofisher.com For example, the ratio of the integral of the α-proton signal of the keto form to the integral of the vinylic proton signal of the enol form can be used to calculate the equilibrium constant (K_enol = [Enol]/[Keto]). researchgate.net For asymmetric β-diketones, ¹³C and ¹⁷O NMR spectroscopy can also be employed to determine the relative concentrations of the two possible cis-enol tautomers. researchgate.net

A study on 4-(diphenylphosphoryl)-1-phenylbutane-1,3-dione, an analogue of the title compound, utilized ¹H and ¹³C NMR to investigate its tautomeric equilibrium. In a CDCl₃ solution, three tautomers were observed: a major diketo form (approximately 80%) and two minor mono-enol forms (8% and 12%). preprints.org The ¹H NMR spectrum clearly showed distinct signals for the protons in each tautomeric form, allowing for their quantification. preprints.org

Table 1: Tautomeric Distribution of 4-(diphenylphosphoryl)-1-phenylbutane-1,3-dione in CDCl₃

| Tautomer | Percentage |

| Diketo-form | ~80% |

| Mono-enol form 1 | 8% |

| Mono-enol form 2 | 12% |

Factors Governing Tautomeric Equilibria

The position of the keto-enol equilibrium in β-diketones is influenced by a combination of electronic and steric effects of substituents, intramolecular hydrogen bonding, and the nature of the solvent.

The electronic nature and size of the substituents on the β-diketone framework play a crucial role in determining the tautomeric ratio. mdpi.com

Electronic Effects: Electron-withdrawing groups attached to the carbonyls tend to stabilize the enol form. mdpi.com This is because they increase the acidity of the α-protons, facilitating enolization. For example, in 1-phenylbutane-1,3-dione, the enol form where the double bond is conjugated with the phenyl ring is predominant due to extended conjugation, which provides extra stability. stackexchange.comechemi.com

Steric Effects: The steric bulk of substituents can significantly shift the equilibrium. Bulky substituents at the terminal positions (R₁ and R₃ in a generic R₁-CO-CHR₂-CO-R₃ structure) favor the enol form. mdpi.com Conversely, bulky substituents at the central carbon (R₂) destabilize the enol form due to steric hindrance, shifting the equilibrium towards the diketo form. thermofisher.comrsc.orgresearchgate.net For instance, 2-alkyl substituted β-diketones generally exist predominantly in the β-diketo form. rsc.org

A key stabilizing factor for the enol form of β-diketones is the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. masterorganicchemistry.comlibretexts.org This creates a stable six-membered pseudo-ring. mdpi.com This resonance-assisted hydrogen bond (RAHB) is a significant driving force for enolization. rsc.org The strength of this hydrogen bond can be influenced by the substituents on the β-diketone. rsc.org The presence of this intramolecular hydrogen bond is a major reason why many β-diketones, like 2,4-pentanedione, have a high percentage of the enol tautomer at equilibrium. libretexts.org

The polarity and hydrogen-bonding capability of the solvent have a profound effect on the keto-enol equilibrium. rsc.orgcdnsciencepub.com

Non-polar Solvents: In non-polar, non-hydrogen bonding solvents like carbon tetrachloride or cyclohexane, the enol form is generally favored. masterorganicchemistry.comcdnsciencepub.com This is because the intramolecular hydrogen bond of the enol is preserved, and this form is often less polar than the diketo form. cdnsciencepub.com For example, the enol content of ethyl acetoacetate (B1235776) is significantly higher in carbon tetrachloride (49%) compared to more polar solvents. masterorganicchemistry.com

Polar Aprotic Solvents: In polar aprotic solvents like DMSO, the percentage of the enol form tends to decrease. cdnsciencepub.com These solvents can act as hydrogen bond acceptors, disrupting the stabilizing intramolecular hydrogen bond of the enol, which leads to an unfavorable entropy change for enolization. cdnsciencepub.com

Polar Protic Solvents: In polar protic solvents such as water and methanol, the keto form is generally favored. masterorganicchemistry.comcdnsciencepub.com These solvents can form intermolecular hydrogen bonds with both the keto and enol forms. While the enol form can also hydrogen bond with the solvent, the disruption of the strong intramolecular hydrogen bond and the stabilization of the more polar keto tautomer by the polar solvent shifts the equilibrium towards the keto form. missouri.educdnsciencepub.com

The general trend, often referred to as Meyer's rule, states that the tautomeric equilibrium shifts toward the keto tautomer with increasing solvent polarity for acyclic β-dicarbonyl compounds. missouri.edu

Table 2: Solvent Effect on the Enol Content of Acetylacetone

| Solvent | % Enol |

| Gas Phase | 92 |

| Cyclohexane | 97 |

| Carbon Tetrachloride | 95 |

| Benzene (B151609) | 96 |

| Diethyl Ether | 92 |

| Chloroform | 82 |

| Dichloromethane | 77 |

| Acetone | 74 |

| Acetonitrile | 58 |

| Water | 16 |

Data compiled from various sources for illustrative purposes.

Computational Studies of Tautomeric Pathways and Energy Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying the tautomerism of β-diketones. rsc.orgrsc.orgorientjchem.org These methods allow for the calculation of the relative stabilities of the different tautomers and the energy barriers for their interconversion. orientjchem.org

DFT calculations can predict which tautomer is more stable and by how much energy. For example, calculations on several β-diketones have shown that the Z-β-keto-enol isomer, stabilized by an intramolecular hydrogen bond, is often the most stable form by a few kcal/mol. rsc.org However, in cases of significant steric hindrance, the trans-β-diketo tautomer can become more stable. rsc.org

Computational models can also be used to investigate the effect of solvents on the tautomeric equilibrium. rsc.org By employing continuum solvation models like the Conductor-like Polarizable Continuum Model (CPCM), it is possible to simulate the influence of different solvents on the relative energies of the tautomers. rsc.org Supermolecular solvent approaches, where explicit solvent molecules are included in the calculation, can provide a more detailed analysis of solute-solvent interactions. rsc.org These theoretical studies complement experimental data and provide deeper insights into the factors governing the tautomeric pathways and energy landscapes of β-diketones. rsc.orgorientjchem.org

Reactivity and Chemical Transformations of 4 Phenoxy 1 Phenylbutane 1,3 Dione

Deprotonation and Enolate Chemistry

The chemistry of β-dicarbonyl compounds is distinguished by the acidity of the protons on the carbon atom situated between the two carbonyl groups, often referred to as the α-hydrogens.

The α-hydrogens of 4-phenoxy-1-phenylbutane-1,3-dione, located on the methylene (B1212753) group between the two carbonyls, are significantly more acidic than hydrogens on a typical alkane (pKa ≈ 50). pressbooks.publibretexts.org This increased acidity, with a pKa in the range of 9-11, is a hallmark of β-dicarbonyl compounds. libretexts.orgmasterorganicchemistry.comopenstax.org The presence of two adjacent electron-withdrawing carbonyl groups facilitates the removal of a proton from the α-carbon. masterorganicchemistry.comfiveable.me

Upon deprotonation by a base, a resonance-stabilized enolate ion is formed. pressbooks.publibretexts.orgwikipedia.org The negative charge is delocalized over the two oxygen atoms and the central carbon atom, which greatly stabilizes the conjugate base. pressbooks.publibretexts.orglibretexts.org This stabilization is the primary reason for the enhanced acidity of the α-hydrogens. pressbooks.pubmasterorganicchemistry.com The resulting enolate is a key reactive intermediate, acting as a potent nucleophile in various subsequent reactions. masterorganicchemistry.comfiveable.me The phenyl group attached to one of the carbonyl carbons can further contribute to the stabilization of the enolate intermediate through resonance, thereby increasing the efficiency of reactions in which it participates. fiveable.me

The enolate can exist in different resonance forms, with the major contributor having the negative charge on the more electronegative oxygen atoms. pressbooks.pub Protonation of the enolate can occur on either the carbon or one of the oxygen atoms, leading to the keto and enol tautomers, respectively. pressbooks.pub For most simple ketones, the keto form is predominant at equilibrium. pressbooks.pub

The deprotonation of β-diketones like this compound can be achieved using a variety of bases. For complete deprotonation, strong bases such as lithium diisopropylamide (LDA) are often employed. libretexts.orgopenstax.orgyoutube.com LDA is a bulky, non-nucleophilic base that is highly effective at quantitatively generating enolates. wikipedia.orgyoutube.com

However, due to the relatively high acidity of the α-hydrogens in β-diketones, less powerful bases such as alkoxides (e.g., sodium ethoxide) can also be used to generate a significant concentration of the enolate at equilibrium. libretexts.orgmasterorganicchemistry.com In some reactions, the choice of base and reaction conditions (e.g., temperature) can influence the regioselectivity of enolate formation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. wikipedia.orgyoutube.comyoutube.com The kinetic enolate is formed faster and is typically favored at low temperatures with a bulky base, while the thermodynamic enolate is more stable and is favored at higher temperatures. youtube.comyoutube.com

Condensation and Cyclization Reactions Utilizing the β-Diketone Moiety

The β-diketone functionality in this compound serves as a versatile building block for the synthesis of more complex molecules, particularly through condensation and cyclization reactions.

Mixed Claisen condensations, also known as crossed Claisen condensations, involve the reaction between two different carbonyl compounds, typically an ester and a ketone. fiveable.melibretexts.org In the context of this compound, it is itself a product of a Claisen-type condensation. The synthesis of 1-phenylbutane-1,3-dione, a related compound, is achieved through the reaction of acetophenone (B1666503) and ethyl acetate. fiveable.me A similar strategy can be envisioned for this compound, likely involving the condensation of acetophenone with an ester of phenoxyacetic acid, such as ethyl phenoxyacetate (B1228835). chemsrc.com

In a mixed Claisen condensation, the ketone's α-hydrogens are generally more acidic than those of an ester, making the ketone the preferred enolate donor. libretexts.orglibretexts.org The enolate of the ketone then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. fiveable.me This is followed by the elimination of the ester's alkoxide group, resulting in the formation of a β-diketone. fiveable.me To ensure a successful mixed Claisen condensation and minimize self-condensation products, it is often advantageous when one of the reaction partners lacks α-hydrogens. libretexts.orglibretexts.org

The β-diketone moiety is a valuable precursor for the synthesis of various heterocyclic compounds.

Thiophene (B33073) Derivatives: The Paal-Knorr thiophene synthesis provides a direct route to thiophenes from 1,4-dicarbonyl compounds. organic-chemistry.orgderpharmachemica.com While this compound is a 1,3-diketone, it can be a starting material for creating structures that, upon further modification, could lead to 1,4-dicarbonyls suitable for this reaction. The synthesis typically involves treating the dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.orgresearchgate.net

Pyrazole (B372694) Derivatives: The most common method for synthesizing pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govgoogle.com this compound can react with hydrazine or substituted hydrazines to yield substituted pyrazoles. nih.govorganic-chemistry.org The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration. researchgate.net This method is highly versatile, allowing for the synthesis of a wide array of pyrazole derivatives with potential pharmacological applications. nih.govnih.gov

Triazolothiadiazine Derivatives: The synthesis of fused heterocyclic systems like triazolothiadiazines can also utilize β-diketones. For instance, the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with β-diketones in the presence of an acid catalyst can lead to the formation of triazolo[3,4-b] fiveable.mesmolecule.comnih.govthiadiazines. nih.govnih.gov These compounds are of interest due to their diverse biological activities. nih.govnih.govresearchgate.net

Reduction Reactions and Product Characterization

The carbonyl groups of the β-diketone moiety in this compound are susceptible to reduction.

The reduction of the diketone can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, to yield the corresponding diols or alcohols. The specific product obtained will depend on the reducing agent used and the reaction conditions. For instance, selective reduction of one carbonyl group over the other may be possible under carefully controlled conditions.

Characterization of the reduction products would typically involve a combination of spectroscopic techniques. Infrared (IR) spectroscopy would show the disappearance of the carbonyl stretching frequency and the appearance of a broad O-H stretching band, confirming the reduction. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed structural information, showing the appearance of new signals corresponding to the hydrogens and carbons of the alcohol moieties and the disappearance of the carbonyl carbon signals. Mass spectrometry would be used to confirm the molecular weight of the product.

Lithium Aluminum Hydride Reduction Pathways and Selectivity

Detailed experimental studies on the lithium aluminum hydride (LiAlH₄) reduction of this compound are not extensively documented in publicly available literature. However, the reduction of the closely related compound, 1-phenylbutane-1,3-dione, has been investigated and provides significant insight into the potential reaction pathways and selectivity for this compound. ni.ac.rsresearchgate.netresearchgate.net

The reduction of β-diketones like 1-phenylbutane-1,3-dione with a strong reducing agent such as LiAlH₄ is known to be complex. ni.ac.rsnumberanalytics.com The outcome of the reaction is highly dependent on the tautomeric equilibrium between the diketo and enol forms of the compound. ni.ac.rsresearchgate.net The diketo form tends to yield the corresponding diol upon reduction, whereas the enol form can lead to a mixture of products, including unsaturated ketones and alcohols. ni.ac.rsresearchgate.net

In the case of 1-phenylbutane-1,3-dione, it has been observed that LiAlH₄ preferentially reduces the carbonyl group that is more distant from the phenyl group. ni.ac.rsresearchgate.net By analogy, for this compound, it is anticipated that the C1-carbonyl (adjacent to the phenyl group) and the C3-carbonyl would exhibit different reactivities. The presence of the electron-withdrawing phenoxy group at the C4 position would likely influence the electron density at the C3-carbonyl, potentially affecting the regioselectivity of the hydride attack.

The reduction can proceed through various pathways, leading to a mixture of products. The primary products expected from the reduction of this compound are outlined in the table below, based on the known reactivity of similar β-diketones. ni.ac.rsresearchgate.net

| Reactant | Reducing Agent | Potential Reduction Products | Pathway |

| This compound (diketo form) | LiAlH₄ | 4-Phenoxy-1-phenylbutane-1,3-diol | Reduction of both carbonyl groups |

| This compound (enol form) | LiAlH₄ | 4-Phenoxy-1-phenyl-3-buten-1-ol | Reduction of one carbonyl and elimination |

| This compound (enol form) | LiAlH₄ | 4-Phenoxy-1-phenylbutan-1-one | Partial reduction and tautomerization |

| This compound (enol form) | LiAlH₄ | 4-Phenoxy-1-phenylbutan-3-one | Partial reduction and tautomerization |

The reaction conditions, such as temperature and the molar ratio of the reactants, would play a crucial role in determining the product distribution. ni.ac.rs

Derivatization at the Phenoxy or Phenyl Moiety

The aromatic rings of this compound, the phenyl and phenoxy groups, present opportunities for various derivatization reactions. These modifications can be used to synthesize new compounds with potentially altered chemical and biological properties. ontosight.ai

Derivatization can be achieved through electrophilic aromatic substitution reactions on either the phenyl or the phenoxy ring. The substitution pattern will be directed by the activating or deactivating nature of the existing substituents. The phenyl group, being attached to a carbonyl, is deactivated, and electrophilic substitution would be expected to occur at the meta position. The phenoxy group, on the other hand, is an activating group, directing electrophilic substitution to the ortho and para positions of the phenoxy ring.

Examples of potential derivatization reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The synthesis of related compounds, such as 1-(3-phenoxyphenyl)butane-1,3-dione, demonstrates the feasibility of introducing substituents onto the aromatic framework. researchgate.net Furthermore, the synthesis of various isoquinoline-1,3(2H,4H)-dione derivatives from related starting materials highlights the potential for more complex heterocyclic derivatizations. rsc.org

The table below outlines some potential derivatization reactions and the expected major products.

| Reaction Type | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(nitrophenoxy)-1-phenylbutane-1,3-dione or 4-phenoxy-1-(nitrophenyl)butane-1,3-dione |

| Halogenation | Br₂, FeBr₃ | 4-(bromophenoxy)-1-phenylbutane-1,3-dione or 4-phenoxy-1-(bromophenyl)butane-1,3-dione |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(acylphenoxy)-1-phenylbutane-1,3-dione or 4-phenoxy-1-(acylphenyl)butane-1,3-dione |

This table presents potential derivatization reactions based on general principles of organic chemistry, as specific examples for this compound are not extensively reported.

The synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives incorporating a phenoxy moiety in their structure further illustrates the versatility of the phenoxy group as a scaffold for building more complex molecules. nih.gov

Coordination Chemistry of 4 Phenoxy 1 Phenylbutane 1,3 Dione and Its Metal Complexes

Ligand Design and Coordination Modes of β-Diketone Derivatives

β-Diketones are characterized by two carbonyl groups separated by a methylene (B1212753) group. This structure allows for keto-enol tautomerism, where the enol form can be deprotonated to form a bidentate ligand that coordinates to a metal ion through the two oxygen atoms, forming a stable six-membered chelate ring. mdpi.comfiveable.me The versatility of β-diketone ligands stems from the ability to modify the terminal R groups, which in the case of 4-phenoxy-1-phenylbutane-1,3-dione are a phenyl group and a phenoxymethyl (B101242) group. These substituents influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability, structure, and reactivity of the resulting metal complexes. mdpi.com

The phenoxy group in this compound can influence the coordination behavior and the properties of the metal complexes in several ways. The electron-withdrawing or -donating nature of the phenoxy substituent can modulate the acidity of the enolic proton and the electron density on the coordinating oxygen atoms, thereby impacting the metal-ligand bond strength. Furthermore, the bulky phenoxy group can introduce significant steric constraints, influencing the coordination geometry around the metal center and potentially leading to the formation of complexes with specific stereochemistries.

β-Diketone ligands like this compound typically coordinate to metal ions in a bidentate fashion, forming a six-membered chelate ring. However, other coordination modes are possible, including monodentate and bridging modes, where the ligand connects two or more metal centers. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands in the coordination sphere.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the β-diketone with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the outcome of the reaction, including the yield and purity of the desired complex.

Lanthanide Complexes and their Photophysical Properties

Lanthanide complexes of β-diketonates have garnered considerable attention due to their unique photophysical properties, particularly their sharp, line-like emission bands and long-lived excited states. nih.gov These properties make them promising candidates for applications in various fields, including organic light-emitting diodes (OLEDs), bio-imaging, and sensors. nih.govpreprints.org

The synthesis of lanthanide complexes with this compound often involves the use of ancillary ligands, such as 1,10-phenanthroline (B135089) or its derivatives. researchgate.net These ancillary ligands serve to saturate the coordination sphere of the lanthanide ion, which typically has a high coordination number (e.g., 8 or 9), and to enhance the luminescence of the complex through the "antenna effect." nih.gov In this process, the organic ligands absorb light and efficiently transfer the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. nih.gov

The photophysical properties of these lanthanide complexes are highly dependent on the nature of the β-diketone and ancillary ligands. The energy levels of the ligands must be appropriately matched with the energy levels of the lanthanide ion to ensure efficient energy transfer. The rigidity of the ligand framework and the absence of high-frequency oscillators, such as O-H or N-H bonds, in the coordination sphere are also crucial for minimizing non-radiative decay pathways and maximizing luminescence quantum yields.

Table 1: Photophysical Properties of Selected Lanthanide Complexes

| Lanthanide Ion | Ligand System | Emission Wavelength (nm) | Quantum Yield (%) | Lifetime (µs) |

| Eu(III) | (TFB)₃-phen | - | 77 | 842 |

| Tb(III) | (HDPBD)₃-ancillary | 546 | - | - |

*Data is illustrative and based on similar β-diketonate complexes. TFB = 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione, HDPBD = 4,4-difluoro-1-phenylbutane-1,3-dione. nih.govbiocrick.com

Transition Metal Complexes (e.g., Titanium, Copper, Nickel, Iron, Cobalt, Uranium)

This compound also forms stable complexes with a variety of transition metals. These complexes exhibit a range of coordination geometries, magnetic properties, and catalytic activities. The synthesis of these complexes is generally straightforward, involving the reaction of the ligand with a metal salt in a suitable solvent. researchgate.net

For instance, copper(II) complexes of β-diketonates have been studied for their potential applications in catalysis and as antimicrobial agents. researchgate.netomicsonline.org Nickel(II) complexes can adopt various geometries, including square planar and octahedral, depending on the ancillary ligands present. Iron and cobalt complexes are of interest for their magnetic properties and their role in biological systems. researchgate.net While less common, complexes with actinides like uranium have also been explored.

The characterization of these transition metal complexes involves a combination of spectroscopic techniques and magnetic susceptibility measurements to determine their structure and electronic properties. researchgate.net

Spectroscopic and X-ray Diffraction Analysis of Coordination Compounds

The characterization of coordination compounds of this compound relies on a suite of analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the β-diketonate ligand to the metal ion, typically by observing a shift in the C=O and C=C stretching frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides information about the structure of the ligand and can indicate the presence of different isomers or tautomers in solution. preprints.org

For paramagnetic complexes, such as those of many transition metals and lanthanides, NMR spectra can be broad and shifted, but can still provide valuable structural information. nih.gov For luminescent lanthanide complexes, photoluminescence spectroscopy is essential to determine the emission and excitation spectra, quantum yields, and excited-state lifetimes. nih.govrsc.org

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these coordination compounds. rsc.orgnih.gov It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the packing of the molecules in the crystal lattice and their bulk properties. researchgate.netresearchgate.net Powder X-ray diffraction (PXRD) is often used to confirm the phase purity of the bulk sample. researchgate.netresearchgate.net

Table 2: Analytical Techniques for Characterization

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination, identification of functional groups. |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the molecular structure in solution, study of tautomerism. preprints.org |

| Photoluminescence Spectroscopy | Determination of emission/excitation spectra, quantum yields, and lifetimes. nih.gov |

| Single-Crystal X-ray Diffraction | Precise determination of solid-state structure, bond lengths, and angles. rsc.orgnih.gov |

| Powder X-ray Diffraction (PXRD) | Confirmation of phase purity of the bulk material. researchgate.netresearchgate.net |

Mechanistic Insights into Metal-Ligand Chelation and Catalysis

The chelation of a metal ion by a β-diketone ligand like this compound is a fundamental process in coordination chemistry. The stability of the resulting chelate ring is attributed to the "chelate effect," which is an entropic favorability for the formation of a cyclic complex from a polydentate ligand compared to the formation of a complex with monodentate ligands.

The mechanism of metal-ligand chelation typically involves the deprotonation of the β-diketone to form the enolate anion, which then coordinates to the metal ion. The rate and equilibrium of this process can be influenced by factors such as the pH of the solution, the nature of the solvent, and the Lewis acidity of the metal ion.

Metal complexes of β-diketonates, including those of this compound, can act as catalysts in a variety of organic transformations. The metal center can function as a Lewis acid, activating substrates for nucleophilic attack. The ligand environment can also play a crucial role in catalysis by influencing the steric and electronic properties of the metal center, thereby controlling the selectivity of the reaction. researchgate.net

For example, transition metal complexes of β-diketonates have been employed as catalysts in polymerization reactions, oxidations, and carbon-carbon bond-forming reactions. mdpi.comrsc.org Understanding the mechanistic details of these catalytic cycles is essential for the rational design of more efficient and selective catalysts. This often involves a combination of experimental studies, such as kinetic analysis and in-situ spectroscopy, and computational modeling. researchgate.net

Advanced Applications and Functional Materials Incorporating 4 Phenoxy 1 Phenylbutane 1,3 Dione Derivatives

Catalysis in Organic Reactions and Polymerization

The catalytic potential of metal complexes derived from β-diketones is well-established. The specific derivatives of 4-Phenoxy-1-phenylbutane-1,3-dione are being explored for their catalytic activity in various organic transformations. The electronic and steric properties of the phenoxy and phenyl substituents can be fine-tuned to influence the catalytic performance of the metal center.

While direct studies on the use of this compound derivatives in large-scale industrial catalysis are emerging, the foundational research into related β-diketone complexes provides a strong indication of their potential. For instance, metal complexes of 1,3-diynes, which share structural similarities, are known to catalyze a range of hydrofunctionalization reactions. mdpi.com Additionally, actinide complexes with various organic ligands have demonstrated catalytic activity in transformations like hydroamination and hydrosilylation. mdpi.com

Role in Olefin Polymerization

The application of β-diketonate ligands in the field of olefin polymerization is an area of active investigation. While specific data on the use of this compound derivatives as catalysts for olefin polymerization is limited in publicly available research, the general principles of coordination chemistry suggest their potential. The coordination of such ligands to transition metals, like those from the actinide series, can create catalytically active sites for the polymerization of α-olefins. mdpi.com The structure of the ligand can influence the stereoselectivity and activity of the catalyst, opening possibilities for creating polymers with specific properties.

Optoelectronic Applications

The unique electronic properties of this compound derivatives make them prime candidates for use in optoelectronic devices. Their ability to form stable complexes with a variety of metal ions and to be incorporated into larger conjugated systems is key to their functionality in this domain.

Nonlinear Optical (NLO) Properties of Azo Derivatives

Azo dyes containing a β-diketone moiety are of significant interest for their nonlinear optical (NLO) properties. These properties are crucial for applications in photonics and optical data processing. The synthesis of an azo compound by coupling a diazonium salt with benzoylacetone, a structurally related β-diketone, has been reported to yield a dye with promising NLO characteristics. nih.gov Theoretical investigations using Density Functional Theory (DFT) on such molecules have been conducted to understand their quantum chemical descriptors and predict their NLO behavior. nih.gov

The NLO properties of a newly synthesized azo compound derived from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazol-5-one have also been studied, demonstrating the potential of this class of materials. springerprofessional.deresearchgate.net The nonlinear refractive index of these dyes can be determined using techniques like the Z-scan method, providing quantitative data on their NLO response. nih.gov The research into these related compounds suggests that azo derivatives of this compound could exhibit significant NLO properties, making them suitable for applications such as optical limiting. nih.gov

Table 1: NLO Properties of a Related Azo Dye

| Property | Value | Method | Reference |

| Nonlinear Refractive Index (n₂) | 3.698 × 10⁻⁷ cm²/W | Z-scan at 473 nm | springerprofessional.de |

| Nonlinear Refractive Index (n₂) | 0.25 × 10⁻⁷ cm²/W | Diffraction Patterns at 473 nm | springerprofessional.de |

Potential in Organic Light-Emitting Diodes (OLEDs) via Lanthanide Complexes

Lanthanide complexes are renowned for their sharp and stable emission spectra, making them highly desirable for use as emitters in Organic Light-Emitting Diodes (OLEDs). The β-diketonate structure of this compound serves as an excellent ligand for sensitizing the luminescence of lanthanide ions, a phenomenon known as the "antenna effect". nih.gov This process involves the organic ligand absorbing light energy and efficiently transferring it to the central lanthanide ion, which then emits light of a characteristic color.

Research on lanthanide complexes with various β-diketone ligands has demonstrated their potential as emitting layers in OLEDs. nih.govresearchgate.net For instance, europium complexes have been synthesized and their photophysical properties studied, showing that embedding these complexes in a polymer matrix like PMMA can enhance their luminescent intensity and quantum efficiency. nih.gov The thermal stability of these complexes is a critical factor for their application in OLEDs, and studies have shown that some lanthanide diketonate complexes exhibit high decomposition temperatures. nih.gov

The modification of the β-diketone ligand, for example by introducing phosphine (B1218219) oxide groups, can lead to complexes with promising photophysical properties for OLED fabrication. preprints.org The emission color of the OLED can be tuned by selecting the appropriate lanthanide ion and by modifying the structure of the β-diketonate ligand.

Table 2: Photophysical Properties of a Europium(III) Complex with a β-Diketone Ligand

| Property | Value | Condition | Reference |

| Luminescence Lifetime | 842 µs | In PMMA matrix | nih.gov |

| Quantum Efficiency | 77% | In PMMA matrix | nih.gov |

Environmental Remediation Applications (e.g., Metal Ion Scavenging)

The ability of this compound and its derivatives to chelate with metal ions makes them promising candidates for environmental remediation applications, particularly for the detection and removal of heavy metal ions from aqueous solutions. Heavy metal ions pose a significant threat to ecosystems and human health, necessitating the development of sensitive and selective detection methods. researchgate.netmdpi.com

The development of sensors for heavy metal ions often relies on the use of materials that can selectively bind to the target ions. While specific studies on this compound for this purpose are not widely reported, the principles of chelation suggest its potential. The diketone moiety can form stable complexes with a range of metal ions. By immobilizing derivatives of this compound on a solid support or incorporating them into a sensor platform, it is possible to create a system for the selective capture of heavy metal ions.

Research into various nanocomposite materials and metal-organic frameworks (MOFs) for heavy metal ion detection provides a framework for how this compound derivatives could be utilized. researchgate.netmdpi.com For example, paper-based sensor chips have been developed for the detection of ions like Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺ with good linearity and low detection limits. dntb.gov.ua Furthermore, antibody-based sensors have been developed for the detection of metal-chelate complexes, indicating the potential for creating highly specific assays. researchgate.net The development of a portable electrochemical instrument coupled with a convolutional neural network (CNN) for the automatic and accurate detection of heavy metal ions highlights the advanced analytical systems where such chelating agents could be integrated. mdpi.com

Biological Activity and Mechanistic Investigations of 4 Phenoxy 1 Phenylbutane 1,3 Dione Derivatives in Vitro Studies

Anticancer Activity Profiling and Cellular Mechanisms (in vitro)

Derivatives of 4-Phenoxy-1-phenylbutane-1,3-dione have demonstrated significant potential as anticancer agents in various in vitro studies.

Cytotoxic Effects on Cancer Cell Lines

A series of 4-phenoxy-phenyl isoxazoles, derived from the core structure, were evaluated for their antiproliferative activities against several human cancer cell lines. nih.gov The cytotoxicity of these compounds was tested on A549 (lung cancer), HepG2 (liver cancer), and MDA-MB-231 (breast cancer) cell lines. nih.gov The results indicated that these derivatives exhibited the most potent antiproliferative activity against MDA-MB-231 cells, followed by A549 cells, with the weakest effect observed on HepG2 cells. nih.gov

In another study, various azole derivatives were synthesized and tested for their anticancer activity against human A549 lung epithelial cells. The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structures was found to significantly enhance the anticancer activity, reducing cell viability to 28.0% and 29.6%, respectively. researchgate.net

Furthermore, novel derivatives of 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-3-chloro-4-(substituted) azetidin-2-one (B1220530) were synthesized and screened for their in vitro cytotoxicity against the MCF-7 breast cancer cell line. mdpi.com Several of these derivatives demonstrated high efficacy, with percentage of inhibition ranging from 89% to 94% at various concentrations, comparable to the standard drug doxorubicin. mdpi.com

Table 1: Anticancer Activity of this compound Derivatives

| Derivative Class | Cell Line(s) | Key Findings | Reference |

| 4-Phenoxy-phenyl isoxazoles | A549, HepG2, MDA-MB-231 | Potent antiproliferative activity, especially against MDA-MB-231. | nih.gov |

| Azole derivatives | A549 | Enhanced anticancer activity with 1,3,4-oxadiazolethione and 4-aminotriazolethione rings. | researchgate.net |

| Azetidin-2-one derivatives | MCF-7 | High efficacy with inhibition up to 94%. | mdpi.com |

Cellular Mechanisms of Action

Mechanistic studies on promising 4-phenoxy-phenyl isoxazole (B147169) derivatives revealed that they act as novel acetyl-CoA carboxylase (ACC) inhibitors. nih.gov By inhibiting ACC, these compounds were found to decrease intracellular malonyl-CoA levels, leading to the arrest of the cell cycle at the G0/G1 phase and inducing apoptosis in MDA-MB-231 cells in a dose-dependent manner. nih.gov

Antimicrobial Properties (e.g., Antibacterial, Antifungal)

The antimicrobial potential of compounds derived from 1-phenylbutane-1,3-dione has been a subject of investigation.

Antibacterial and Antifungal Activity

Metal(II) complexes of Schiff bases derived from 1-phenylbutane-1,3-dione have been synthesized and screened for their antibacterial properties. biocrick.com Additionally, newly synthesized 1,2-thiazine derivatives were tested for their biological activity against both bacteria (Escherichia coli, Staphylococcus aureus) and fungi. researchgate.net These compounds exhibited growth inhibition against the tested microorganisms with varying zones of inhibition. researchgate.net

A series of theophylline-1,2,4-triazole-S-linked N-phenyl acetamides were synthesized and evaluated for their antibacterial activity against Bacillus subtilis and Escherichia coli. frontiersin.org One derivative, featuring a 3,4-dimethylphenyl moiety, showed a particularly low minimum inhibitory concentration (MIC) against B. subtilis. frontiersin.org Another derivative with a 4-methylphenyl group was most potent against E. coli. frontiersin.org

Furthermore, an evaluation of newly synthesized azetidin-2-one derivatives, which incorporate the 1,3,4-oxadiazole (B1194373)/thiadiazole ring system, revealed significant antimicrobial potential. mdpi.com Several of these compounds demonstrated notable activity with low MIC values when compared to standard drugs like amoxicillin (B794) and fluconazole. mdpi.com

Table 2: Antimicrobial Activity of 1-Phenylbutane-1,3-dione Derivatives

| Derivative Class | Microorganism(s) | Key Findings | Reference |

| Metal(II) complexes of Schiff bases | Bacteria | Screened for antibacterial potential. | biocrick.com |

| 1,2-Thiazine derivatives | E. coli, S. aureus, Fungi | Exhibited growth inhibition. | researchgate.net |

| Theophylline-1,2,4-triazole derivatives | B. subtilis, E. coli | Potent antibacterial activity with low MIC values. | frontiersin.org |

| Azetidin-2-one derivatives | Bacteria and Fungi | Significant antimicrobial potential with low MIC values. | mdpi.com |

Antiviral Efficacy (e.g., HIV-1, Influenza)

Research into the antiviral properties of related structures has shown some promising, albeit sometimes limited, results.

Activity against HIV-1

A series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives were designed and synthesized as potential HIV-1 capsid (CA) inhibitors. nih.gov Many of these analogues demonstrated potent antiviral activities, with one compound in particular showing prominent anti-HIV-1 activity. nih.gov The mechanism of action studies indicated that these compounds interfere with both early and late stages of HIV-1 replication. nih.gov Surface plasmon resonance (SPR) binding assays confirmed a direct and effective interaction with recombinant CA proteins. nih.gov

In a different study, a new class of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives were identified as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The most promising molecule exhibited potent antiviral activity against wild-type HIV-1 with low in vitro cytotoxicity and also retained activity against clinically relevant HIV mutants. nih.gov

Activity against Other RNA Viruses

The synthesis and antiviral evaluation of C5-substituted-(1,3-diyne)-uridine nucleosides and their phosphoramidate (B1195095) prodrugs were conducted against a panel of RNA viruses, including influenza H1N1 and H3N2, human respiratory syncytial virus (RSV), SARS-CoV-2, Zika virus, and hepatitis C and E viruses. nih.gov Unfortunately, none of these compounds showed promising antiviral activity in cell viability screenings of infected cells. nih.gov

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their biological activity.

As previously mentioned, 4-phenoxy-phenyl isoxazoles have been identified as novel inhibitors of acetyl-CoA carboxylase (ACC), which plays a role in their anticancer effects. nih.gov

In the context of Alzheimer's disease research, benzoyl hydrazone compounds synthesized from 3,5-dimethoxy-4-hydroxybenzaldehyde were evaluated for their anticholinesterase enzyme inhibition activity. tubitak.gov.tr One of the synthesized compounds exhibited the best activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes in the series. tubitak.gov.tr

Antioxidant and Anti-inflammatory Potentials

Several derivatives have been investigated for their ability to counteract oxidative stress and inflammation.

Metal(II) complexes of Schiff bases derived from 1-phenylbutane-1,3-dione were screened for their potential as antioxidants and DPPH radical scavengers. biocrick.com Similarly, newly synthesized azetidin-2-one derivatives were evaluated for their antioxidant properties using the DPPH assay, with some derivatives showing greater stability and effectiveness than the standard drug. mdpi.com

Benzoyl hydrazone compounds have also been noted for their high capacity in terms of antioxidant activity. tubitak.gov.tr In one study, certain derivatives stood out as the most active compounds in β-carotene-linoleic acid and ABTS cation radical scavenging assays. tubitak.gov.tr

In the realm of anti-inflammatory research, 4-phenylbutyric acid (4-PBA), a related compound, has been shown to possess potent anti-inflammatory properties by inhibiting endoplasmic reticulum (ER) stress. nih.gov In vitro, 4-PBA inhibited the proliferation of interleukin-1β-stimulated synovial fibroblasts and the expression of matrix metalloproteinases (MMPs) by suppressing the phosphorylation of MAPKs and the activation of NF-κB. nih.gov

Structure-Activity Relationship (SAR) Derivations from In Vitro Data

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of these compounds. For a series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives acting as HIV-1 CA inhibitors, the specific substitutions on the phenylalanine moiety were found to be critical for their antiviral potency. nih.gov

In the case of p-phenylenediamine (B122844) derivatives, the mutagenic activity was found to be highly dependent on the nature and position of substituent groups on the benzene (B151609) ring. nih.gov For instance, nitro-p-phenylenediamines with substituents at the C6 position were the most mutagenic, while substituents at the C5 position reduced or abolished mutagenicity. nih.gov

For a series of theophylline-1,2,4-triazole derivatives, SAR analysis revealed that the nature and position of substituents on the N-phenylacetamide aryl ring played a crucial role in their inhibitory potential against HCV serine protease and their antibacterial activity. frontiersin.org Both electron-donating and electron-withdrawing groups on the aryl ring were found to enhance the inhibitory potential compared to an unsubstituted phenyl ring. frontiersin.org

Role as Biochemical Reagents in Life Science Research

1-Phenylbutane-1,3-dione is recognized as a biochemical reagent that serves as a versatile building block in organic synthesis for creating various biologically active molecules. abmole.comchemfaces.com It is used as a key intermediate for the synthesis of novel thiophene (B33073) and pyrazole (B372694) derivatives, which have shown promise as antitumor agents. chemfaces.com The compound itself can be utilized as a biological material or organic compound for life science-related research. abmole.com

Future Research Perspectives for 4 Phenoxy 1 Phenylbutane 1,3 Dione

Innovations in Synthetic Methodologies

The primary route to synthesizing β-diketones like 4-Phenoxy-1-phenylbutane-1,3-dione is the Claisen condensation. organic-chemistry.orgyoutube.comyoutube.com This well-established reaction involves the condensation of an ester with a ketone in the presence of a base. For the target compound, this would likely involve the reaction of a phenoxy-substituted ester, such as ethyl phenoxyacetate (B1228835), with acetophenone (B1666503). chemsrc.com

Future research will likely focus on optimizing this process for higher yields and purity. This could involve exploring alternative bases, such as sodium amide or sodium hydride, which have been shown to improve yields in Claisen condensations. organic-chemistry.org The development of more "green" and atom-economical synthetic routes is another promising avenue. This might include biocatalytic methods or the use of organocatalysis to minimize waste and harsh reaction conditions. nih.govnih.gov Furthermore, flow chemistry techniques could be employed to enable continuous, scalable, and highly controlled production of this compound.

Advanced Computational Modeling and Design

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the properties of molecules like this compound. nih.govresearchgate.netresearchgate.net Future computational studies will be crucial in several areas.

A key aspect of β-diketones is their existence in a tautomeric equilibrium between the diketo and enol forms. mdpi.comrsc.orgruc.dk The ratio of these tautomers is influenced by the solvent and substituents, and it significantly impacts the molecule's chemical reactivity and biological activity. mdpi.comruc.dk DFT calculations can predict the relative stabilities of the tautomers of this compound in various environments. researchgate.net This understanding is fundamental for designing applications where a specific tautomeric form is desired.

Furthermore, computational models can predict spectroscopic properties (like NMR and IR spectra), which are essential for characterizing the compound. researchgate.netmdpi.com Molecular docking simulations can be employed to predict how this compound might interact with biological targets such as enzymes or receptors, providing insights into its potential pharmacological or toxicological effects. nih.govresearchgate.netmdpi.com These in silico studies can guide the synthesis of derivatives with enhanced activity and selectivity. nih.govresearchgate.net

Development of Tailored Functional Materials

The ability of β-diketones to act as chelating ligands for a wide range of metal ions is a cornerstone of their utility in materials science. nih.govijpras.commdpi.com This opens up a vast design space for creating functional materials based on this compound.

One significant area of future research is the development of Metal-Organic Frameworks (MOFs). By using this compound as an organic linker, novel MOFs with tailored pore sizes, shapes, and functionalities could be constructed. rsc.orgresearchgate.net These materials have potential applications in gas storage, separation, and catalysis.

Another promising direction is the creation of luminescent materials. β-Diketone ligands are known to act as "antennas," efficiently transferring absorbed energy to lanthanide ions, resulting in strong and sharp emission signals. mdpi.comnih.gov Complexes of this compound with lanthanide ions like europium(III) and terbium(III) could lead to the development of novel phosphors for applications in lighting, displays, and sensors. mdpi.comnih.govnih.gov The phenoxy group in the ligand could be further functionalized to tune the photophysical properties of these materials.

Elucidation of Molecular Mechanisms in Biological Systems

The β-dicarbonyl moiety is present in a wide array of biologically active natural products and synthetic compounds. nih.govmdpi.comresearchgate.net Research into the biological effects of this compound is a logical and important next step.

Future studies will likely investigate its potential as an antioxidant, a property associated with the enol tautomer of many β-diketones. nih.govmdpi.comnih.gov The phenoxy group may also contribute to its antioxidant capacity. Pulse radiolysis and other techniques can be used to quantify its radical-scavenging abilities. nih.gov

Furthermore, the interaction of this compound with enzymes is a critical area for exploration. The enzymatic cleavage of β-diketones is a known biochemical process, and understanding how this compound is metabolized is essential for assessing its biological fate and potential toxicity. nih.govnih.gov Docking studies and in vitro enzyme inhibition assays could reveal specific protein targets, such as cyclooxygenases (COX), which are implicated in inflammation. nih.govmdpi.com Such studies could uncover potential therapeutic applications or highlight toxicological concerns.

Exploration of New Applications in Emerging Technologies

The unique properties of β-diketones and their metal complexes suggest a range of applications in emerging technologies for this compound.

One area of interest is in sensor technology. The changes in the spectroscopic properties of β-diketones upon metal ion chelation can be harnessed to develop selective and sensitive chemical sensors. mdpi.com For instance, a lanthanide complex of this compound could be designed to exhibit a luminescent response upon binding to a specific analyte.

The potential for this compound to be used in the development of herbicides is another avenue, as some triketone-containing phenoxy derivatives have shown inhibitory activity against the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov Additionally, the ability of β-diketones to form volatile metal complexes could be explored for applications in chemical vapor deposition (CVD) or atomic layer deposition (ALD) for the fabrication of thin films with specific electronic or optical properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Phenoxy-1-phenylbutane-1,3-dione, and what yield can be expected under optimized conditions?

- Methodological Answer : A high-yield synthesis (90%) involves acid-catalyzed condensation under mild conditions. For example, sodium salts of precursor diketones can be treated with HCl in a water/ethyl acetate biphasic system at 25–30°C, followed by organic layer separation, washing, and solvent removal . Key steps include:

-

Reaction Setup : Use a 1:1 mixture of ethyl acetate and 10% aqueous HCl.

-

Purification : Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation : Confirm purity via HPLC (≥95%) and structural integrity via NMR .

Parameter Condition Solvent System Ethyl acetate/Water Catalyst HCl Temperature 25–30°C Yield 90% Purity (HPLC) ≥95%

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to resolve the diketone backbone and phenoxy substituents. Mass spectrometry (HRMS) confirms molecular weight.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) is standard. Pair with TLC (silica gel, ethyl acetate/hexane eluent) for rapid screening .

- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. What are the primary research applications of this compound in life sciences?

- Methodological Answer : This compound serves as:

- Biological Probe : Study diketone reactivity in enzyme inhibition assays (e.g., acetylcholinesterase or proteases) due to its electrophilic β-diketone moiety .

- Fluorescent Tagging : Functionalize via keto-enol tautomerism for pH-sensitive labeling in cellular imaging .

- Metal Chelation : Investigate coordination chemistry with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or sensing applications .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for this compound synthesis?

- Methodological Answer :

- Quantum Chemistry : Use density functional theory (DFT) to model transition states and identify energy barriers in acid-catalyzed condensation .

- AI-Driven Simulation : Implement COMSOL Multiphysics or Gaussian to predict solvent effects, reaction kinetics, and optimal catalyst ratios .

- Machine Learning : Train models on existing diketone synthesis datasets to recommend conditions (e.g., solvent polarity, temperature) for novel derivatives .

Q. What experimental strategies resolve contradictions in reactivity data for β-diketones like this compound?

- Methodological Answer :

- Controlled Variable Testing : Use factorial design to isolate factors (e.g., solvent polarity, pH) affecting enolization rates. For example, a 2³ design (temperature, catalyst concentration, solvent) identifies dominant variables .

- Cross-Validation : Compare kinetic data from UV-Vis spectroscopy (enol content) with computational predictions (DFT) to reconcile discrepancies .

- Reproducibility Protocols : Standardize inert atmosphere conditions (N₂/Ar) to minimize oxidation artifacts during kinetic studies .

Q. How can impurities in this compound be systematically identified and mitigated?

- Methodological Answer :

- Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., incomplete condensation intermediates or oxidation products) .

- Chromatographic Optimization : Employ gradient elution (acetonitrile/water with 0.1% formic acid) for baseline separation of closely eluting species .

- Process Adjustments : Introduce scavenger resins (e.g., polymer-bound sulfonic acid) during synthesis to trap reactive impurities .

Q. What advanced techniques study the environmental stability of this compound on indoor surfaces?

- Methodological Answer :

- Microspectroscopic Imaging : Use Raman or AFM-IR to map adsorption/desorption kinetics on model surfaces (e.g., silica, cellulose) under controlled humidity .

- Oxidation Studies : Expose thin films to ozone or NOx in environmental chambers, monitoring degradation via GC-MS .

- Surface Reactivity : Probe interactions with indoor oxidants (e.g., hydroxyl radicals) using flow-tube reactors coupled with mass spectrometry .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.